molecular formula C9H10ClNS B1469498 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine CAS No. 1350475-41-0

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

Cat. No.: B1469498
CAS No.: 1350475-41-0
M. Wt: 199.7 g/mol
InChI Key: JNUDXFJPFYFFFS-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazine Research

The exploration of benzothiazine chemistry traces its origins to the mid-20th century, when researchers first recognized the potential of these heterocyclic systems in pharmaceutical applications. The systematic investigation of 2,1-benzothiazine derivatives was first reported in the 1960s, marking the beginning of intensive biological and physiological studies that would continue for decades. This early research laid the foundation for understanding the structural diversity and biological potential inherent in the benzothiazine scaffold. The pharmaceutical significance of benzothiazines became particularly evident with the discovery of sudoxicam and piroxicam in 1972 by Pfizer, which represented a major breakthrough in the development of non-steroidal anti-inflammatory drugs. These discoveries demonstrated the therapeutic potential of benzothiazine-based compounds and sparked widespread interest in exploring their medicinal applications.

The subsequent decades witnessed remarkable advances in benzothiazine research, with synthetic chemists developing increasingly sophisticated methods for their preparation and functionalization. The development of enantioselective synthesis methods by Harmata and Hong marked a significant milestone in the field, as they formulated transformations designed to target chiral, non-racemic building blocks as well as natural products. This work demonstrated the versatility of benzothiazine chemistry and opened new avenues for asymmetric synthesis. The evolution of synthetic methodologies has been particularly pronounced over the last decade, with researchers developing novel approaches that utilize various catalysts, including nanocatalysts and metal-based catalysts, under diverse reaction conditions for efficient synthesis. These advances have significantly expanded the accessible chemical space within the benzothiazine family and enabled the preparation of previously inaccessible derivatives.

The historical development of benzothiazine research has been characterized by the gradual recognition of the remarkable biological diversity exhibited by these compounds. Early studies focused primarily on anti-inflammatory applications, but subsequent research revealed a much broader spectrum of biological activities. The comprehensive understanding of structure-activity relationships has emerged through decades of systematic investigation, revealing how subtle structural modifications can dramatically alter biological properties. This historical perspective underscores the importance of continued research into benzothiazine chemistry, particularly for specialized derivatives such as 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine.

Classification and Nomenclature of 1,4-Benzothiazines

The classification of benzothiazine compounds is based on the relative positioning of nitrogen and sulfur atoms within the six-membered heterocyclic ring fused to the benzene moiety. Benzothiazines exist in various regioisomeric forms, including 1,2-benzothiazines, 2,1-benzothiazines, 1,3-benzothiazines, 3,1-benzothiazines, 1,4-benzothiazines, 2,3-benzothiazines, and 3,2-benzothiazines, each representing distinct structural arrangements with unique chemical and biological properties. Among these isomers, 1,4-benzothiazines have received particular attention due to their versatile biological activities and synthetic accessibility. The 1,4-benzothiazine scaffold is characterized by the nitrogen atom at position 1 and sulfur atom at position 4 of the thiazine ring, creating a specific electronic environment that influences both chemical reactivity and biological activity.

The nomenclature of 1,4-benzothiazines follows systematic rules established by the International Union of Pure and Applied Chemistry, where the numbering system begins with the heteroatoms and proceeds around the fused ring system. The fundamental structure of 1,4-benzothiazine consists of a benzene ring fused with a thiazine ring, incorporating both nitrogen and sulfur atoms in the heterocyclic portion. This structural motif can exist in different oxidation states and degrees of saturation, leading to various sub-classifications such as 2H-1,4-benzothiazine, 4H-1,4-benzothiazine, and their corresponding dihydro derivatives. The specific compound 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine represents a partially saturated derivative with specific substitution patterns that significantly influence its chemical and biological properties.

The structural diversity within the 1,4-benzothiazine family is further enhanced by the possibility of various substitution patterns on both the benzene and thiazine rings. The molecular formula for the basic 1,4-benzothiazine structure is C8H7NS, with a molecular weight of 149.21 grams per mole. However, substituted derivatives can exhibit significantly different molecular weights and properties depending on the nature and position of substituents. The Chemical Abstracts Service has assigned systematic registry numbers to facilitate the identification and cataloging of these compounds, with 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine being assigned the registry number 1350475-41-0.

The classification system also recognizes different tautomeric forms and oxidation states of benzothiazines. For instance, benzothiazine 1,1-dioxide derivatives represent oxidized forms where the sulfur atom bears two oxygen atoms, significantly altering the electronic properties and biological activity. These structural variations contribute to the remarkable diversity observed within the benzothiazine family and explain the wide range of biological activities exhibited by different members of this chemical class.

Significance of 7-Chloro-6-methyl-3,4-dihydro-2H-benzothiazine in Heterocyclic Chemistry

The compound 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine occupies a unique position within heterocyclic chemistry due to its distinctive substitution pattern and partially saturated ring system. With a molecular formula of C9H10ClNS and molecular weight of 199.70 grams per mole, this compound represents a structurally optimized derivative that combines the beneficial properties of the benzothiazine scaffold with specific functional group modifications. The chlorine atom at the 7-position and methyl group at the 6-position create a unique electronic environment that significantly influences both chemical reactivity and biological activity. This specific substitution pattern has been shown to enhance certain pharmacological properties while maintaining the fundamental characteristics that make benzothiazines attractive as pharmaceutical targets.

The partially saturated nature of the 3,4-dihydro-2H-benzothiazine system provides additional conformational flexibility compared to fully aromatic benzothiazine derivatives. This structural feature allows for more diverse molecular conformations and potentially enhanced binding interactions with biological targets. The reduction of the thiazine ring introduces sp3-hybridized carbon centers that can adopt different conformational states, contributing to the compound's ability to interact with various receptor systems. Research has demonstrated that this compound acts as a desensitizing modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, indicating its potential significance in neuropharmacology applications.

The significance of this compound in heterocyclic chemistry extends beyond its immediate biological applications to its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of both the chlorine substituent and the partially saturated ring system provides multiple sites for further chemical modification, making it a valuable starting material for the synthesis of diverse benzothiazine derivatives. The chlorine atom can participate in various substitution reactions, while the methyl group can undergo oxidation or other transformations to introduce additional functional groups. This synthetic versatility has made 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine an important compound in medicinal chemistry research programs focused on developing new therapeutic agents.

Property Value
Molecular Formula C9H10ClNS
Molecular Weight 199.70 g/mol
Exact Mass 199.02200
Polar Surface Area 37.33000
LogP 3.30400
CAS Registry Number 1350475-41-0

The compound's significance is further enhanced by its potential applications in materials science and as a fluorescent probe for biological systems. The benzothiazine core structure has been recognized for its photophysical properties, and the specific substitution pattern in 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine may confer unique optical characteristics suitable for specialized applications in chemical biology and materials research.

Current Research Trends and Applications

Contemporary research in benzothiazine chemistry has experienced remarkable growth, with the last decade witnessing significant advances in synthetic methodologies and biological applications. The period from 2014 to 2024 has been particularly productive, with researchers developing numerous innovative approaches for the synthesis of 1,4-benzothiazine derivatives. These advances have been driven by the recognition that benzothiazine scaffolds serve as privileged structures in medicinal chemistry, capable of interacting with diverse biological targets through multiple mechanisms of action. Current synthetic strategies emphasize green chemistry principles, utilizing environmentally friendly catalysts and reaction conditions to achieve efficient and sustainable synthesis.

Recent investigations have revealed that benzothiazine derivatives, including 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine, exhibit remarkable versatility in biological applications. The compound has been identified as a primary target for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, where it functions as a desensitizing modulator influencing neuronal signaling pathways. This discovery has opened new avenues for research into cognitive enhancement and neuroprotective applications. Studies have demonstrated that the compound can enhance cognitive functions by modulating receptor activity without causing significant neurotoxicity, positioning it as a promising candidate for the development of nootropic agents.

The antimicrobial properties of benzothiazine derivatives have emerged as another major area of current research interest. Recent studies have shown that various benzothiazine compounds exhibit significant antibacterial and antifungal activities, with minimum inhibitory concentrations ranging from 10 to 50 micrograms per milliliter against various pathogenic strains. The structural features of 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine, particularly the chlorine substitution, may contribute to enhanced antimicrobial activity through disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. This research has implications for the development of new antibiotic agents, particularly in the context of increasing bacterial resistance to conventional antimicrobial drugs.

Research Application Activity Range Target System
Neurological Modulation Cognitive Enhancement AMPA Receptors
Antimicrobial Activity 10-50 μg/mL MIC Bacterial Pathogens
DNA Binding Nanomolar Range Nucleic Acids
Peptide Deformylase Inhibition Low Micromolar Bacterial Enzymes

Another significant trend in current benzothiazine research involves the development of dual-function compounds that can simultaneously target multiple biological pathways. Recent work has focused on designing benzothiazine derivatives as dual inhibitors capable of addressing complex disease states through multi-target approaches. For example, compounds based on the 1,4-benzothiazine-3-one framework have been developed as dual inhibitors of Staphylococcus aureus, demonstrating both antimicrobial activity and biofilm inhibition properties. This multi-target approach represents a paradigm shift in drug design, moving away from single-target therapies toward more comprehensive therapeutic strategies.

The application of benzothiazine compounds as DNA-binding small molecules represents another emerging area of research with significant potential for therapeutic development. Studies have demonstrated that benzothiazine-based compounds can act as DNA and RNA groove binders, suggesting their potential utility as novel nucleic acid probes and therapeutic agents. The specific binding interactions observed with 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine derivatives indicate that the chlorine and methyl substituents may play crucial roles in determining binding affinity and selectivity for different nucleic acid structures.

Current research trends also emphasize the importance of understanding structure-activity relationships within the benzothiazine family. Systematic studies have revealed how specific structural modifications influence biological activity, providing valuable guidance for the rational design of new therapeutic agents. The chlorine substitution at the 7-position and methyl group at the 6-position in 7-chloro-6-methyl-3,4-dihydro-2H-benzothiazine represent optimal modifications that enhance biological activity while maintaining favorable pharmacological properties. These insights are driving the development of next-generation benzothiazine derivatives with improved potency, selectivity, and therapeutic indices.

Properties

IUPAC Name

7-chloro-6-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUDXFJPFYFFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and reaction time significantly influence the outcome.

Solvent Selection

  • Ethanol: Commonly used due to its ease of handling and relatively low toxicity.
  • Freshly Dried Ethanol: Often preferred for better yields and reduced reaction times.

Temperature and Time

  • Reflux Conditions: Typically under reflux to ensure complete reaction.
  • Time: Varies from a few hours to several hours depending on the specific conditions.

Purification Techniques

Purification is essential for obtaining high-purity compounds. Common techniques include:

  • Recrystallization: Useful for removing impurities and improving crystal structure.
  • Chromatography: Techniques like column chromatography are effective for separating compounds based on their properties.

Data Table: Comparison of Reaction Conditions

Entry Solvent Time (h) Temperature (°C) Yield (%)
1 Ethanol 12 80 30
2 Freshly Dried Ethanol 7 80 78
3 DMF 16 85 0
4 Toluene 16 98 0
5 THF 16 85 0

Note: The data above is based on a similar reaction system and serves as a general guide for optimizing conditions.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is primarily investigated for its potential as:

  • Antimicrobial Agent : Studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Research indicates that it may inhibit viral replication, which could be beneficial in treating viral infections.
  • Anticancer Activity : Preliminary studies show promise in its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Biological Applications

The compound has been studied for its effects on biological pathways:

  • Neuropharmacology : It acts as a modulator of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. This modulation can enhance cognitive functions without neurotoxicity .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially leading to improved neuronal health and function .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations.
  • Anticancer Mechanism :
    • In vitro studies demonstrated that the compound induces apoptosis in human breast cancer cells by activating caspase pathways. This suggests a potential role in cancer therapy .
  • Neuroprotective Effects :
    • Research involving animal models showed that administration of the compound improved memory retention and reduced neuroinflammation, indicating its potential as a cognitive enhancer .

Industrial Applications

In addition to its medicinal uses, this compound serves as a precursor in the synthesis of advanced materials and other heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial, antiviral, anticancer agentSignificant growth inhibition against pathogens
NeuropharmacologyModulates AMPA receptorsEnhances cognitive functions without toxicity
Industrial SynthesisPrecursor for advanced materialsUseful in creating derivatives with specific traits

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Benzodithiazines (e.g., compounds from ) feature additional sulfur atoms and sulfonyl groups, increasing molecular weight and polarity compared to the target compound.
  • Nitro-substituted derivatives () exhibit stronger electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions.
  • Annulated systems (e.g., dithieno-thiazines in ) display superior electronic properties due to extended conjugation, making them preferable for applications in molecular electronics.

Physical and Spectral Properties

Melting points and spectral data provide insights into stability and intermolecular interactions:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference
This compound Not reported Not available Not available
6-Chloro-7-methyl-1,1-dioxo-benzodithiazine 313–315 (dec.) 1340, 1160 (SO2) δ 2.44 (CH3), 8.03 (H-5/H-8)
Methyl 6-chloro-1,1-dioxo-benzodithiazine-7-carboxylate 252–253 (dec.) 1740 (C=O), 1340 (SO2) δ 3.88 (CH3O), 8.29 (H-8)
6-Chloro-7-cyano-1,1-dioxo-benzodithiazine 314–315 (dec.) 2235 (C≡N), 1330 (SO2) δ 7.84 (Ph), 8.45 (N=CH)

Key Observations :

  • Sulfonyl groups in benzodithiazines contribute to higher melting points (e.g., 313–315°C in ) compared to non-sulfonated thiazines.
  • Cyanosubstituents () introduce strong IR absorbance at ~2235 cm⁻¹, a feature absent in the target compound.

Key Observations :

  • Catalyst-dependent synthesis : CuI improves yields for 1,4-thiazines (), whereas benzodithiazines require acid-mediated cyclization ().
  • Annulated systems () benefit from streamlined one-pot methods, highlighting a trade-off between structural complexity and synthetic efficiency.

Biological Activity

Overview

7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. The compound's structure features a chlorine atom at the 7th position and a methyl group at the 6th position on the benzo[1,4]thiazine ring, which significantly influences its biological interactions and mechanisms of action.

The primary target of this compound is the AMPA receptor , a subtype of glutamate receptors involved in synaptic transmission in the central nervous system. This compound acts as a desensitizing modulator of the AMPA receptor, influencing neuronal signaling and potentially affecting cognitive functions. Its interaction with AMPA receptors can lead to various downstream effects that are crucial for neurological processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, derivatives of thiazine compounds have demonstrated promising antibacterial and antifungal properties with minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of cell signaling pathways associated with cell survival and proliferation . The IC50 values for these activities vary among different cancer types but generally fall within a range that suggests moderate potency against certain tumors .

Neuroprotective Effects

Given its action on AMPA receptors, there is potential for neuroprotective effects. The compound has been shown to enhance cognitive functions without causing neurotoxicity, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activities of this compound:

Study FocusFindings
Antimicrobial ActivityEffective against multiple strains with MIC values between 10–50 µg/mL .
Anticancer ActivityInduces apoptosis in various cancer cell lines; IC50 values suggest moderate potency .
Neuroprotective EffectsEnhances cognitive functions; modulates AMPA receptor activity without neurotoxicity .

Conclusion and Future Perspectives

The biological activity of this compound presents promising avenues for medicinal applications. Its multifaceted effects on microbial pathogens and cancer cells, coupled with potential neuroprotective properties, warrant further investigation. Future research should focus on elucidating the detailed mechanisms underlying its biological activities and exploring its therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine, and how can reaction yields be optimized?

  • Methodological Answer : Cyclocondensation of substituted anilines with α-chloroketones is a common approach. For example, Parai et al. (2009) demonstrated that chiral amino acid-derived thiazines can be synthesized via microwave-assisted reactions to improve yield and reduce side products . Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst ratios) are critical for optimizing reaction conditions . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as described in separation technology protocols .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are indispensable for confirming molecular structure. For instance, Gupta et al. (2009) utilized 1^1H NMR to resolve proton environments in similar 1,4-benzothiazine derivatives, while differential scanning calorimetry (DSC) can validate thermal stability . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is advised, as outlined in chemical engineering quality control frameworks .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines, including fume hood use for synthesis and PPE (gloves, lab coats, goggles) during handling. Angene’s safety data recommends neutralization of waste with sodium bicarbonate before disposal . Implement hazard controls such as real-time gas monitoring if volatile intermediates are generated during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) of benzothiazine derivatives?

  • Methodological Answer : Systematic meta-analysis of structure-activity relationships (SAR) is critical. For example, Bakovoli et al. (2007) linked pyrimido-benzothiazine derivatives’ 15-lipoxygenase inhibition to electron-withdrawing substituents, which may explain divergent biological outcomes . Employ dose-response assays across multiple cell lines to isolate mechanism-specific effects. Integrating molecular docking studies (e.g., AutoDock Vina) can clarify binding affinities to target proteins .

Q. How can AI-driven models enhance the design of novel benzothiazine analogs with targeted properties?

  • Methodological Answer : COMSOL Multiphysics simulations coupled with machine learning (ML) algorithms can predict reaction pathways and physicochemical properties. For instance, AI-driven "smart laboratories" enable real-time adjustments to synthetic parameters (e.g., solvent polarity, catalyst loading) to optimize yield and selectivity . Train ML models on existing datasets (e.g., ChEMBL) to prioritize substituents for desired bioactivity .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) across pH 1–13 buffers, monitored via UV-Vis spectroscopy. Hamadi et al. (1999) demonstrated that fluorinated benzothiazines exhibit pH-dependent tautomerism, which could inform degradation pathway analysis . Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) can model protonation states and reactive intermediates .

Q. How do heterogeneous catalysts influence the stereoselectivity of benzothiazine synthesis?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cyclocondensation reactions. Dabholkar and Gavande (2010) achieved enantiomeric excess >90% using Cu(I)-catalyzed thiol-ene click chemistry for oxadiazolyl-benzothiazines . Characterize catalyst surfaces via BET and XPS to correlate porosity/acidity with stereochemical outcomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., ASTM E794 for DSC). Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR Predictor). For example, Gupta et al. (2009) resolved 1^1H NMR signal overlaps in benzothiazines by using deuterated DMSO as a solvent . Publish raw datasets in repositories like Zenodo to enable peer validation .

Methodological Resources

  • Experimental Design : Apply factorial design (e.g., 2k^k factorial) to isolate critical variables in synthesis .
  • Theoretical Framework : Align mechanistic studies with conceptual frameworks like frontier molecular orbital (FMO) theory to predict reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine
Reactant of Route 2
7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.